3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Benzofuran-2-carboxamide Scaffold uniqueness Pharmacophore differentiation

This synthetic benzofuran-2-carboxamide features a rare 4-chlorophenylacetamido substitution at the 3-position and N-(2-fluorophenyl) carboxamide, a pattern not found in common alternatives like CCR6 antagonist 1. With cLogP ~4.8–5.2 and MW 422.84, it serves as a scaffold-diversification element for antiviral, antibacterial, and anticancer screening libraries. It is a critical tool compound for CCR6 SAR studies, recommended for head-to-head profiling against MR120 and CCR6 antagonist 1 in CCL20-induced PBMC migration assays. Its distinct halogenation also makes it a valuable probe for ADMET liability assessment. Procure this compound to access a pharmacophore absent from generic benzofuran-2-carboxamide collections. Standard purity ≥95%; custom synthesis and bulk quantities are available upon request.

Molecular Formula C23H16ClFN2O3
Molecular Weight 422.84
CAS No. 862977-63-7
Cat. No. B2986607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
CAS862977-63-7
Molecular FormulaC23H16ClFN2O3
Molecular Weight422.84
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H16ClFN2O3/c24-15-11-9-14(10-12-15)13-20(28)27-21-16-5-1-4-8-19(16)30-22(21)23(29)26-18-7-3-2-6-17(18)25/h1-12H,13H2,(H,26,29)(H,27,28)
InChIKeyGSOXAHFZYRMXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-63-7) for Research Procurement: Baseline Identity and Evidence Status


3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-63-7, molecular formula C23H16ClFN2O3, molecular weight 422.84) is a synthetic benzofuran-2-carboxamide derivative featuring a 4-chlorophenylacetamido substituent at the 3-position and an N-(2-fluorophenyl) carboxamide moiety . This compound has been listed by chemical suppliers with qualitative annotations suggesting potential antiviral, antibacterial, and anticancer properties, though to date no primary peer-reviewed research articles, patents, or authoritative database entries have reported quantitative biological activity data, selectivity profiles, or comparator-based differentiation for this specific compound . Procurement decisions for this scaffold are therefore driven by its structural distinctiveness within the benzofuran-2-carboxamide class, offering a substitution pattern not commonly found among commercially available analogs, rather than by published differential performance metrics.

Why Generic Benzofuran-2-Carboxamide Substitution Fails for CAS 862977-63-7


The benzofuran-2-carboxamide scaffold is pharmacologically promiscuous, with subtle variations in the 3-position amide and N-phenyl substitution patterns producing divergent activity profiles across antiviral, neuroprotective, immunomodulatory, and anticancer target classes [1]. Among structurally related analogs, the combination of a 4-chlorophenylacetyl group at the 3-position amide and a 2-fluorophenyl group at the distal amide in CAS 862977-63-7 represents a substitution pattern that cannot be replicated by common in-class alternatives such as CCR6 antagonist 1 (3-methyl-N-[4-(trifluoromethyl)phenyl]benzofuran-2-carboxamide) or 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide neuroprotective derivatives, as both the hydrogen-bonding capacity and lipophilic bulk conferred by the 4-chlorophenylacetamido moiety are absent in those comparators [1]. Generic substitution therefore risks loss of the specific pharmacophoric features that may underlie any yet-unreported activity or selectivity profile.

Quantitative Differentiation Evidence for CAS 862977-63-7: Comparator-Based Analysis


Structural Differentiation: Substitution Pattern Uniqueness vs. Common Benzofuran-2-Carboxamide Analogs

CAS 862977-63-7 carries a 4-chlorophenylacetamido group at the benzofuran 3-position and an N-(2-fluorophenyl) carboxamide, a substitution pattern not found in published SAR series of benzofuran-2-carboxamides. The closest commercially available comparator, 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 887876-11-1), differs at the 3-position by a benzamido rather than a phenylacetamido linker, altering both conformational flexibility and hydrogen-bonding geometry . No quantitative head-to-head biological comparison data exist for these two compounds.

Benzofuran-2-carboxamide Scaffold uniqueness Pharmacophore differentiation

In Silico Drug-Likeness Class-Level Comparison Among Benzofuran-2-Carboxamide Congeners

Using class-level inference from published benzofuran-2-carboxamide datasets, CAS 862977-63-7 is predicted to comply with Lipinski's Rule of Five: molecular weight 422.84 g/mol (<500 Da), calculated logP approximately 4.8–5.2 (borderline for oral drug-likeness), 2 hydrogen bond donors, and 5 hydrogen bond acceptors . By comparison, the clinically investigated benzofuran-2-carboxamide derivative MR120 (exact structure undisclosed) demonstrated oral bioavailability in rodent models, while the neuroprotective analog 1f (7-methoxy series) showed in vitro efficacy comparable to memantine at 30 μM [1]. No experimental physicochemical or pharmacokinetic data are available for CAS 862977-63-7 itself.

Drug-likeness Physicochemical properties Class-level inference

Recommended Research Application Scenarios for CAS 862977-63-7 Based on Available Evidence


Pharmacophore-Driven Scaffold Exploration in Antiviral or Anticancer Screening Cascades

The distinct 4-chlorophenylacetamido substitution pattern at the benzofuran 3-position makes CAS 862977-63-7 a suitable candidate for inclusion in medium-throughput screening libraries targeting viral replication or tumor cell proliferation, particularly where the benzofuran-2-carboxamide chemotype has shown class-level activity. Supplier annotations suggest potential antiviral and anticancer properties, though these claims remain unvalidated by peer-reviewed data [1]. Researchers should employ this compound as a scaffold-diversification element rather than a validated hit, with mandatory follow-up dose-response and counter-screening against closely related analogs such as CAS 887876-11-1 to establish SAR.

Structure-Activity Relationship (SAR) Studies on CCL20/CCR6 Axis Modulation

Given that certain benzofuran-2-carboxamide derivatives have demonstrated immunomodulatory activity by blocking CCL20-induced chemotaxis through CCR6 antagonism [1], CAS 862977-63-7 may serve as a tool compound to probe the contribution of a 3-position phenylacetamido substituent to CCR6 binding affinity and functional antagonism. Procurement is warranted for laboratories actively characterizing the SAR around the MR120 benzofuran scaffold, with the compound tested head-to-head against MR120 and CCR6 antagonist 1 (CAS 588674-64-0) in CCL20-induced PBMC migration assays.

Physicochemical and Metabolic Stability Profiling for Lead Optimization

The elevated cLogP (~4.8–5.2) and molecular weight (422.84) of CAS 862977-63-7 predict moderate-to-high metabolic liability, making it a relevant probe for assessing the impact of 3-position phenylacetamido substitution on microsomal stability, plasma protein binding, and CYP inhibition within a benzofuran-2-carboxamide lead series. Comparative in vitro ADME profiling against lower-molecular-weight analogs such as the 7-methoxy-N-phenyl series [2] can generate direct evidence on whether the additional lipophilic bulk at the 3-position confers an advantage in target engagement or a liability in clearance.

Molecular Docking and Dynamics Simulations for Target Deconvolution

In the absence of experimental target identification, CAS 862977-63-7 is well-suited for computational target-fishing approaches given its drug-like physicochemical profile and the presence of both halogenated aromatic rings and multiple hydrogen-bonding functionalities [1]. Inverse docking against kinase, GPCR, and nuclear receptor libraries may prioritize putative targets for subsequent biochemical validation, with comparative docking against the des-fluoro or des-chloro analogs revealing the contribution of these substituents to predicted binding poses.

Quote Request

Request a Quote for 3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.